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Compound of Interest

Compound Name:
S-2-N-Cbz-Propane-1,2-diamine

hydrochloride

Cat. No.: B592081 Get Quote

An In-depth Technical Guide to (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS

Number: 850033-71-5)

This technical guide provides a comprehensive overview of the chemical compound with CAS

number 850033-71-5, identified as (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride.

This document is intended for researchers, scientists, and drug development professionals,

offering detailed information on its chemical structure, physicochemical properties, a

representative synthetic protocol, and its potential applications as a chiral building block in

medicinal chemistry.

Chemical Structure and Properties
(S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is a chiral diamine derivative. The

presence of a primary amine and a carbamate-protected secondary amine on a propane

backbone makes it a valuable intermediate in the synthesis of more complex molecules,

particularly in the development of pharmaceuticals. The (S)-stereochemistry is crucial for the

specific molecular recognition and biological activity of the final target compounds.

Chemical Structure:

IUPAC Name: benzyl N-[(1S)-2-amino-1-methylethyl]carbamate hydrochloride

Molecular Formula: C₁₁H₁₇ClN₂O₂[1][2][3]

Molecular Weight: 244.72 g/mol [3]
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SMILES: C--INVALID-LINK--CN.[H]Cl[3]

Physicochemical Data:

A summary of the key physicochemical properties for (S)-Benzyl (1-aminopropan-2-

yl)carbamate hydrochloride is presented in Table 1.

Property Value Reference

CAS Number 850033-71-5 [2]

Molecular Formula C₁₁H₁₇ClN₂O₂ [1][2][3]

Molecular Weight 244.72 g/mol [3]

Appearance White to off-white solid

Purity Typically ≥95% [3]

Solubility
Soluble in water, methanol,

and DMSO

InChI Key
XTQGLCRZNBCNJH-

FVGYRXGTSA-N
[3]

Synthesis of Chiral Diamines: Experimental
Protocol
The synthesis of chiral 1,2-diamines is a critical process in organic chemistry due to their

widespread use as building blocks for pharmaceuticals and chiral ligands. Below is a

representative, detailed experimental protocol for the synthesis of a chiral N-protected diamine,

which can be adapted for the preparation of (S)-Benzyl (1-aminopropan-2-yl)carbamate

hydrochloride. This protocol is based on established methods for the synthesis of similar

compounds.

Objective: To synthesize (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride from a

suitable chiral precursor.

Materials:
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(S)-N-Boc-1,2-diaminopropane

Benzyl chloroformate (Cbz-Cl)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Hydrochloric acid (HCl) in diethyl ether or dioxane

Sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer,

separatory funnel, rotary evaporator, etc.)

Thin-layer chromatography (TLC) plates and visualization reagents (e.g., ninhydrin stain)

Procedure:

Step 1: Selective N-Protection of the Chiral Diamine

Dissolve (S)-N-Boc-1,2-diaminopropane (1 equivalent) in anhydrous DCM in a round-

bottom flask under a nitrogen atmosphere.

Cool the solution to 0 °C using an ice bath.

Add triethylamine (1.1 equivalents) to the solution.

Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution,

maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by TLC.
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Step 2: Work-up and Purification of the Cbz-Protected Intermediate

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure using a rotary evaporator to obtain the crude (S)-Benzyl (1-(tert-

butoxycarbonylamino)propan-2-yl)carbamate.

If necessary, purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the Boc Group and Salt Formation

Dissolve the purified intermediate from Step 2 in a minimal amount of a suitable solvent

such as diethyl ether or ethyl acetate.

Cool the solution to 0 °C.

Slowly add a solution of HCl in diethyl ether or dioxane (typically 2M or 4M, 2-3

equivalents) to the stirred solution.

A precipitate should form upon addition of the acidic solution.

Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until TLC

analysis indicates complete removal of the Boc group.

Collect the solid precipitate by filtration.

Wash the solid with cold diethyl ether to remove any non-polar impurities.

Dry the resulting solid under vacuum to yield (S)-Benzyl (1-aminopropan-2-yl)carbamate

hydrochloride as a white solid.

Characterization:
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The final product should be characterized by standard analytical techniques, such as ¹H NMR,

¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Application in Drug Development: A Workflow
Chiral diamines like (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride are key

intermediates in the synthesis of complex, biologically active molecules. Their utility stems from

the ability to introduce a chiral center and a nucleophilic primary amine for further chemical

elaboration. A common application is in the synthesis of kinase inhibitors, where the diamine

fragment can form crucial interactions within the ATP-binding pocket of the enzyme.

The following diagram illustrates a generalized workflow for the utilization of a chiral diamine

building block in the synthesis of a hypothetical kinase inhibitor.
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Workflow: Chiral Diamine in Kinase Inhibitor Synthesis

Synthesis of Chiral Intermediate

Coupling and Elaboration

Final Product and Evaluation

Chiral Precursor
((S)-1,2-Diaminopropane derivative)

Selective N-Protection
(e.g., with Cbz-Cl)

Reaction

(S)-Benzyl (1-aminopropan-2-yl)carbamate
(CAS 850033-71-5)

Purification

Coupling Reaction
(e.g., S_NAr)

Heterocyclic Core
(e.g., Pyrimidine, Pyrazole)

Intermediate Adduct

Further Functionalization

Deprotection (if necessary)

Final Kinase Inhibitor

Biological Screening
(Kinase Assays)

Lead Optimization

Click to download full resolution via product page

Caption: Generalized workflow for synthesizing a kinase inhibitor.
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This diagram illustrates how a chiral building block like (S)-Benzyl (1-aminopropan-2-

yl)carbamate hydrochloride is first synthesized and purified. It is then coupled with a

heterocyclic core, a common scaffold in kinase inhibitors. Subsequent chemical modifications

and a final deprotection step yield the target molecule, which is then subjected to biological

evaluation. The results of these assays can inform the design of new analogs in a lead

optimization cycle.

Signaling Pathways and Mechanism of Action
As (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is primarily a synthetic

intermediate, it does not have a characterized biological activity or a specific signaling pathway

that it modulates directly. Its significance lies in its incorporation into larger molecules that are

designed to interact with specific biological targets.

For instance, a related compound, (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride, is

a key intermediate in the synthesis of Encorafenib. Encorafenib is a potent inhibitor of the

BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF

gene, particularly BRAF V600E, lead to constitutive activation of this pathway, promoting cell

proliferation and survival in certain cancers like melanoma. Encorafenib selectively binds to and

inhibits the mutated BRAF kinase, thereby blocking the downstream signaling cascade and

inhibiting tumor growth.

The following diagram provides a simplified representation of the MAPK/ERK signaling

pathway and the point of intervention for a BRAF inhibitor.
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Simplified MAPK/ERK Signaling Pathway and BRAF Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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